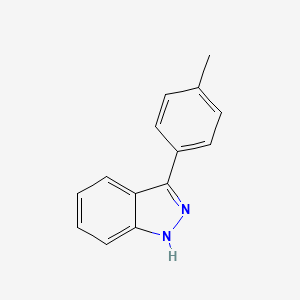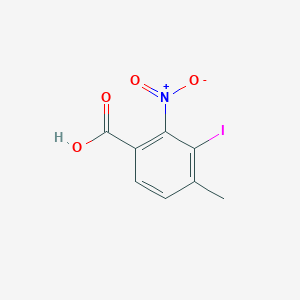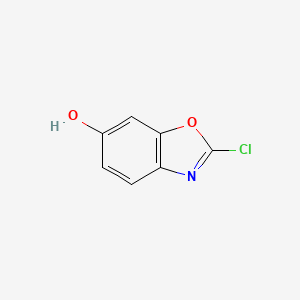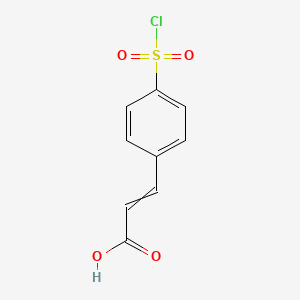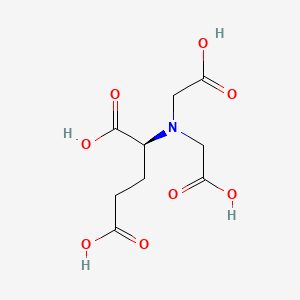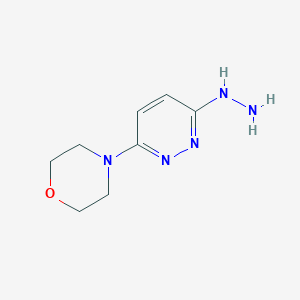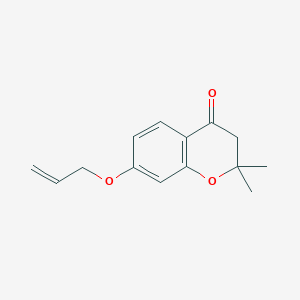
7-(Allyloxy)-2,2-dimethylchroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Allyloxy)-2,2-dimethylchroman-4-one is a chemical compound belonging to the chroman-4-one family. Chroman-4-ones are known for their diverse biological activities, including antibacterial, antioxidant, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-2,2-dimethylchroman-4-one typically involves the cascade radical annulation of 2-(allyloxy)arylaldehydes. This reaction is often carried out under metal-free conditions using oxamic acids as radical precursors . The reaction conditions are generally mild, and the process is known for its high functional group tolerance and broad substrate scope .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available substrates and operational simplicity. The metal-free conditions and broad substrate compatibility make this method attractive for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Allyloxy)-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chroman-4-one core.
Substitution: Substitution reactions, particularly at the allyloxy group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various functionalized chroman-4-one derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antioxidant properties.
Industry: Utilized in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(Allyloxy)-2,2-dimethylchroman-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes and pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress .
Comparación Con Compuestos Similares
Chroman-4-one: The parent compound with similar biological activities.
Coumarin: Another oxygen-containing heterocycle with diverse applications.
Flavonoids: A class of compounds with antioxidant properties.
Uniqueness: 7-(Allyloxy)-2,2-dimethylchroman-4-one stands out due to its unique allyloxy group, which can undergo various chemical modifications, enhancing its versatility in scientific research and industrial applications .
Propiedades
Número CAS |
100883-69-0 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
2,2-dimethyl-7-prop-2-enoxy-3H-chromen-4-one |
InChI |
InChI=1S/C14H16O3/c1-4-7-16-10-5-6-11-12(15)9-14(2,3)17-13(11)8-10/h4-6,8H,1,7,9H2,2-3H3 |
Clave InChI |
VNGUHTNKUKMDLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC=C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
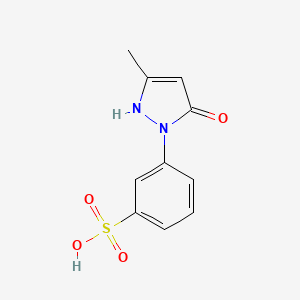
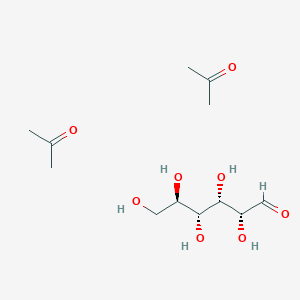
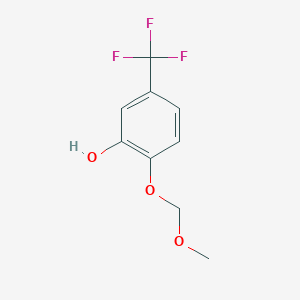
![Methyl 6-([(benzyloxy)carbonyl]amino)hexanoate](/img/structure/B8789480.png)
